molecular formula C6468H10066N1732O2005S40 B1139707 Alemtuzumab CAS No. 216503-57-0

Alemtuzumab

Número de catálogo B1139707
Número CAS: 216503-57-0
Peso molecular: 145454
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alemtuzumab is a medication used to treat chronic lymphocytic leukemia and multiple sclerosis . It is a monoclonal antibody that binds to CD52, a protein present on the surface of mature lymphocytes . After treatment with alemtuzumab, these CD52-bearing lymphocytes are targeted for destruction .


Synthesis Analysis

Alemtuzumab is a recombinant DNA-derived humanized monoclonal antibody . It is produced in mammalian cell (Chinese hamster ovary) suspension culture in a medium containing neomycin .


Molecular Structure Analysis

Alemtuzumab is a humanized IgG1 kappa monoclonal antibody . It has a molecular formula of C6468H10066N1732O2005S40 and an average molecular weight of 145453.8 Da .


Chemical Reactions Analysis

The main mechanism of action of Alemtuzumab is based on targeting CD52, an antigen of unknown function which is found on B and T lymphocytes, leading to depletion followed by repopulation of these cells .


Physical And Chemical Properties Analysis

Alemtuzumab has a molecular formula of C6468H10066N1732O2005S40 and an average molecular weight of 145453.8 Da . It is produced in mammalian cell (Chinese hamster ovary) suspension culture in a medium containing neomycin .

Aplicaciones Científicas De Investigación

Mechanism of Action in Multiple Sclerosis

Alemtuzumab, a humanized monoclonal antibody targeting CD52, has demonstrated high efficacy in the therapy of relapsing-remitting multiple sclerosis (MS). It depletes CD52-bearing B and T cells, leading to the restoration of tolerogenic networks. This reprogramming of immune cell composition is essential for its effectiveness in MS. Despite its considerable risks, mainly secondary autoimmune diseases, understanding its mechanism of action (MOA) offers significant therapeutic potential (Ruck, Bittner, Wiendl, & Meuth, 2015).

Efficacy in Relapsing Remitting Multiple Sclerosis

In clinical trials, alemtuzumab has been found to significantly reduce the risk of relapse and sustained accumulation of disability in relapsing remitting MS. Despite concerns about severe adverse effects, its efficacy as a powerful treatment option is recognized, provided that risks are properly monitored (Guarnera, Bramanti, & Mazzon, 2017).

Use in Solid Organ Transplantation

Alemtuzumab has been utilized off-label in solid organ transplantation, mainly as an induction agent. Its ability to cause prolonged lymphocyte depletion even with a single dose makes it a notable choice in transplant immunosuppression. Its practical benefits, such as lower cost and fewer side effects compared to other agents, highlight its evolving role in this area (Magliocca & Knechtle, 2006).

Role in Treating Hematological Malignancies

Alemtuzumab's use extends to treating certain hematological malignancies. Its effectiveness in managing chronic lymphocytic leukaemia (CLL) and T-cell lymphomas is noted, although it is associated with frequent infectious complications. The need for screening and prophylaxis in these cases is emphasized to manage the associated infection risks (Thursky, Worth, Seymour, Prince, & Slavin, 2006).

Safety And Hazards

Alemtuzumab can cause serious infusion reactions that may cause death . Serious infusion reactions may happen when patients receive, or up to 24 hours or longer after they receive, Alemtuzumab . Most importantly secondary autoimmune disease affects 30%–40% of patients, predominantly impairing thyroid function .

Propiedades

Número CAS

216503-57-0

Nombre del producto

Alemtuzumab

Fórmula molecular

C6468H10066N1732O2005S40

Peso molecular

145454

Sinónimos

CAMPATH-1H;  GZ-402673;  LDP-03

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.